molecular formula C10H10O3S B13216710 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde

Cat. No.: B13216710
M. Wt: 210.25 g/mol
InChI Key: GHAIKOSVJQXIDN-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde is a chemical compound with a unique molecular structure. It has a molecular weight of 210.25 g/mol and is known for its versatile potential in various research applications . This compound is characterized by the presence of a benzodioxin ring and a sulfanyl group attached to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C10H10O3S/c11-3-6-14-8-1-2-9-10(7-8)13-5-4-12-9/h1-3,7H,4-6H2

InChI Key

GHAIKOSVJQXIDN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SCC=O

Origin of Product

United States

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